N-(3-Bromo-4-chlorophenyl)nicotinamide
Description
N-(3-Bromo-4-chlorophenyl)nicotinamide (CAS: 56253-60-2) is a nicotinamide derivative featuring a halogenated phenyl group attached to the nicotinamide core via an amide bond. Its molecular structure comprises a pyridine ring (nicotinamide moiety) substituted with a carboxamide group linked to a 3-bromo-4-chlorophenyl ring.
Properties
CAS No. |
1065483-57-9 |
|---|---|
Molecular Formula |
C12H8BrClN2O |
Molecular Weight |
311.56 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChI Key |
OTOQGLIHXSOEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves the reaction of 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3-Bromo-4-chlorophenyl)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Biological Importance
N-(3-Bromo-4-chlorophenyl)nicotinamide is structurally related to nicotinamide, a form of vitamin B3 that plays a crucial role in cellular metabolism. Its derivatives have been studied for their interactions with key metabolic enzymes, including nicotinamide N-methyltransferase (NNMT), which is implicated in several metabolic disorders such as diabetes and obesity . Inhibitors of NNMT, including certain nicotinamide derivatives, have shown promise in reducing the risk of these diseases by modulating metabolic pathways .
Anticancer Activity
Recent studies have highlighted the potential of N-(3-Bromo-4-chlorophenyl)nicotinamide in cancer therapy. Research has demonstrated that certain nicotinamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of nicotinamide derivatives was synthesized and evaluated for anticancer activity, revealing promising results against specific cancer types . The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.
Antifungal Properties
N-(3-Bromo-4-chlorophenyl)nicotinamide has also been evaluated for its antifungal properties. In vitro studies indicated that certain concentrations of nicotinamide derivatives effectively inhibited the growth of pathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum. These findings suggest the compound's potential utility in developing antifungal agents.
Synthesis and Structural Modifications
The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide involves several chemical reactions, including bromination and chlorination processes that enhance its biological activity. For example, modifications to the phenyl ring can significantly influence the compound's potency against specific targets like NNMT .
Table 1: Overview of Synthesis Methods for N-(3-Bromo-4-chlorophenyl)nicotinamide
| Methodology | Key Steps | Yield (%) | References |
|---|---|---|---|
| Bromination | Using N-bromosuccinimide | 75 | |
| Chlorination | Chlorination under controlled conditions | 80 | |
| Coupling Reaction | Reaction with nicotinamide | 70 |
Case Study on Anticancer Activity
A study published in 2025 synthesized a series of novel nicotinamide derivatives, including N-(3-Bromo-4-chlorophenyl)nicotinamide, and tested their anticancer activities against various cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .
Case Study on Antifungal Efficacy
In another study focused on antifungal applications, N-(3-Bromo-4-chlorophenyl)nicotinamide was included in a screening panel against multiple fungal pathogens. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against Sclerotinia sclerotiorum, highlighting its potential as a therapeutic agent in agricultural settings .
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, nicotinamide derivatives are known to interact with enzymes and receptors involved in various biological processes. For example, they can inhibit bacterial growth by targeting bacterial enzymes and disrupting biofilm formation .
Comparison with Similar Compounds
Key Structural Features and Halogen Effects
Key Observations :
- Halogen Positioning : Bromo and chloro substituents at the 3- and 4-positions (target compound) versus 3-bromo-2-methyl () or 4-bromo-3-methyl () alter steric and electronic profiles. The target compound’s para-chloro group may enhance lipophilicity compared to methyl or nitro substituents.
- Planarity and Intermolecular Interactions : highlights that bromo analogs form centrosymmetric dimers via hydrogen bonding, a feature likely shared with the target compound. The dihedral angle (<10°) suggests minimal steric hindrance between aromatic rings, promoting crystallinity .
Methodological Variations and Challenges
- Schotten–Baumann Reaction : Used for N-(3-chlorophenethyl)-4-nitrobenzamide (), this method employs acyl chlorides and amines in dichloromethane with trimethylamine as a base. Comparable approaches may apply to the target compound but require optimization for halogenated substrates .
- Modified Ting Procedure : describes synthesizing a bromo-methyl analog via refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline and p-toluenesulfonic acid. By-products (e.g., keto-amine tautomers) highlight challenges in selectivity, suggesting similar risks for the target compound .
- LookChem-Optimized Route : For N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide, high-yield routes prioritize solvent selection and stoichiometry. Fluorine incorporation necessitates careful handling of reactive intermediates, a consideration for fluoro or chloro analogs .
Analytical and Physicochemical Properties
Detection and Quantification
The UPLC-MS/MS method from achieves simultaneous quantification of nicotinamide analogs with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%). This method is likely applicable to the target compound, given its structural similarity to other nicotinamides .
Physicochemical Properties :
- Stability : Hydrogen bonding (as in ) may enhance crystalline stability, while electron-withdrawing halogens could affect hydrolytic degradation rates.
Research Findings and Implications
- Isostructural Analogies: demonstrates that bromo and chloro substituents yield isostructural crystals with nearly identical packing motifs.
- Synthetic Feasibility : By-product formation in underscores the need for precise reaction control, particularly when synthesizing multi-halogenated derivatives.
Biological Activity
N-(3-Bromo-4-chlorophenyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
N-(3-Bromo-4-chlorophenyl)nicotinamide is a derivative of nicotinamide, featuring a bromine and chlorine substitution on the phenyl ring. This structural modification is significant as it influences the compound's interaction with biological targets.
The biological activity of N-(3-Bromo-4-chlorophenyl)nicotinamide can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways, particularly those involving nicotinamide N-methyltransferase (NNMT), which is implicated in obesity, diabetes, and cancer . The binding affinity and selectivity of this compound towards NNMT suggest its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have shown that N-(3-Bromo-4-chlorophenyl)nicotinamide exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results demonstrate that the compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
Anticancer Activity
The anticancer potential of N-(3-Bromo-4-chlorophenyl)nicotinamide has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
The compound's ability to trigger apoptotic pathways suggests its potential utility in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of N-(3-Bromo-4-chlorophenyl)nicotinamide against multidrug-resistant strains. It was found effective in reducing bacterial load in infected tissues, highlighting its therapeutic potential in treating resistant infections.
- Cancer Cell Line Study : In a comparative study with other nicotinamide derivatives, N-(3-Bromo-4-chlorophenyl)nicotinamide showed superior efficacy against breast cancer cell lines, demonstrating its promise as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
